Memantine-d6 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

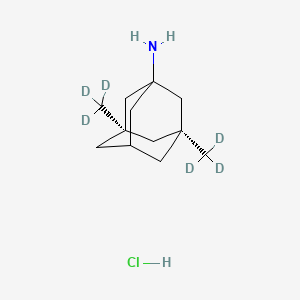

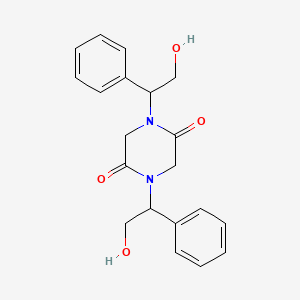

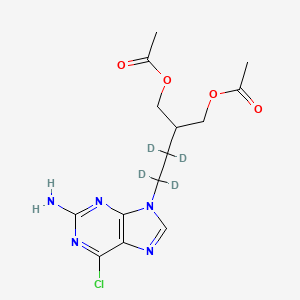

Memantine-d6 Hydrochloride is a deuterated form of Memantine Hydrochloride, where six hydrogen atoms are replaced by deuterium. Memantine Hydrochloride is an N-methyl-D-aspartate receptor antagonist used primarily in the treatment of Alzheimer’s disease. The deuterated version, this compound, is often used in scientific research as an internal standard for the quantification of Memantine by gas chromatography or liquid chromatography-mass spectrometry .

Wirkmechanismus

Target of Action

Memantine-d6 Hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a type of glutamate receptors, located ubiquitously throughout the brain . They play a crucial role in controlling the flow of electrical signals in the brain, which is essential for memory and learning .

Mode of Action

This compound is an uncompetitive antagonist of the NMDA receptors . It works by binding to the NMDA receptor with a higher affinity than Mg2+ ions . This binding blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic system . By inhibiting the NMDA receptor, this compound targets this system and inhibits excessive glutamatergic activity . This action helps to maintain an optimal level of NMDA, which is crucial for learning and memory .

Pharmacokinetics

After an oral dose, this compound is well absorbed . Its peak drug concentrations are attained in about 3-7 hours . The pharmacokinetics of this compound is proportional in a wide dose range and the apparent elimination half-life (T½) is approximately 60–70 hours . This compound is mainly excreted from the kidney, and hardly metabolized in the liver .

Result of Action

The inhibition of calcium influx into cells, normally caused by chronic NMDA receptor activation by glutamate, leads to the improvement of Alzheimer’s dementia symptoms . This is demonstrated by increased cognition and other beneficial central nervous system effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy. It’s also important to note that this compound can be taken without regard to food, as there is no effect of food on its absorption

Biochemische Analyse

Biochemical Properties

Memantine-d6 Hydrochloride interacts with NMDA receptors, acting as a non-competitive antagonist . It blocks NMDA-induced currents in rat retinal ganglion cells by 90% when used at a concentration of 12 µM .

Cellular Effects

This compound influences cell function by blocking NMDA receptors, which play a key role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to NMDA receptors and blocking their activity . This can lead to changes in gene expression and enzyme activity.

Metabolic Pathways

This compound is involved in the NMDA receptor signaling pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Memantine Hydrochloride typically starts from 1,3-dimethyl-adamantane. A simplified two-step procedure involves:

Formylation: 1,3-dimethyl-adamantane is reacted with formamide and nitric acid to produce 1-formamido-3,5-dimethyl-adamantane.

Hydrolysis: The formamido compound is then hydrolyzed with aqueous hydrochloric acid to yield Memantine Hydrochloride.

Industrial Production Methods: Industrial production methods for Memantine Hydrochloride involve similar steps but are optimized for higher yields and scalability. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Memantine-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.

Reduction: Reduction reactions are less common due to the stability of the adamantane structure.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted adamantane derivatives .

Wissenschaftliche Forschungsanwendungen

Memantine-d6 Hydrochloride is widely used in scientific research, including:

Chemistry: As an internal standard in analytical chemistry for the quantification of Memantine.

Biology: Studying the pharmacokinetics and metabolism of Memantine.

Medicine: Researching the effects of Memantine in treating neurodegenerative diseases.

Industry: Used in the development and quality control of pharmaceutical formulations containing Memantine

Vergleich Mit ähnlichen Verbindungen

Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

Rimantadine: Similar to Amantadine, used as an antiviral agent.

Tromantadine: An antiviral agent with a similar structure.

Adapalene: Used in the treatment of acne vulgaris.

Saxagliptin and Vildagliptin: Used as antidiabetic agents

Uniqueness: Memantine-d6 Hydrochloride is unique due to its deuterated form, which provides advantages in analytical applications, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and as an internal standard in mass spectrometry .

Eigenschaften

IUPAC Name |

(3R,5S)-3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/t9?,10-,11+,12?;/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDHMLJTFXJGPI-XJAKYWJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]12CC3C[C@](C1)(CC(C3)(C2)N)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)

![[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea](/img/structure/B562148.png)

![(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-9-[[2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxymethyl]-1,10,11-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B562155.png)